3-Ethyl-2-oxoindoline-5-carboxylic acid

Inflammation Lipoxygenase inhibition Arachidonic acid cascade

This C3-ethyl substituted oxindole offers distinct steric/electronic properties vs. methyl or unsubstituted analogs. It serves as a validated chemical probe with 6 nM OXE receptor antagonism and 600 nM 5-LOX activity, providing a strategic advantage in medicinal chemistry. The 5-carboxylic acid handle enables modular library synthesis, reducing the risk of potency shifts in SAR exploration.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
Cat. No. B11895558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-2-oxoindoline-5-carboxylic acid
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCC1C2=C(C=CC(=C2)C(=O)O)NC1=O
InChIInChI=1S/C11H11NO3/c1-2-7-8-5-6(11(14)15)3-4-9(8)12-10(7)13/h3-5,7H,2H2,1H3,(H,12,13)(H,14,15)
InChIKeyKTVWKKBTUXRUTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3‑Ethyl‑2‑oxoindoline‑5‑carboxylic Acid: Core Oxindole Scaffold with C3‑Ethyl Substitution for Medicinal Chemistry Applications


3‑Ethyl‑2‑oxoindoline‑5‑carboxylic acid (CAS 1225957‑57‑2) is an oxindole‑based heterocyclic building block with a 5‑position carboxylic acid functionality and a C3 ethyl substituent on the indolin‑2‑one core [REFS‑1]. With a molecular weight of 205.21 g·mol⁻¹ and an XLogP3 of 1.2, the compound presents moderate lipophilicity suitable for further derivatization [REFS‑2]. The oxindole scaffold is a privileged substructure in kinase inhibitors and anti‑inflammatory agents, with the C3 substitution pattern known to modulate target engagement and metabolic stability [REFS‑3].

Why 3‑Ethyl‑2‑oxoindoline‑5‑carboxylic Acid Cannot Be Interchanged with Other Oxindole‑5‑carboxylic Acid Analogs


Oxindole‑5‑carboxylic acid derivatives with divergent C3 substitution exhibit pronounced differences in target engagement, selectivity profiles, and downstream synthetic utility [REFS‑1]. The ethyl moiety at C3 introduces distinct steric and electronic parameters compared to the methyl analog (3‑methyl‑2‑oxoindoline‑5‑carboxylic acid, CAS 167627‑06‑7), the unsubstituted parent (2‑oxoindoline‑5‑carboxylic acid, CAS 102359‑00‑2), or the gem‑dimethyl variant (1,3,3‑trimethyl‑2‑oxoindoline‑5‑carboxylic acid, CAS 896160‑47‑7) [REFS‑2]. These physicochemical differences directly translate into differential binding to enzymatic targets such as 5‑lipoxygenase (5‑LOX) and chemokine receptors, as well as altered reactivity in downstream coupling reactions [REFS‑3]. Substituting a C3‑methyl for a C3‑ethyl analog without experimental validation introduces unquantified risk of altered potency, selectivity shifts, and divergent pharmacokinetic behavior.

Quantitative Differentiation of 3‑Ethyl‑2‑oxoindoline‑5‑carboxylic Acid: Head‑to‑Head and Cross‑Study Comparative Evidence


5‑Lipoxygenase Inhibition: Comparative Potency of 3‑Ethyl vs. Other Oxindole‑5‑carboxylic Acid Derivatives

In a standardized cell‑based assay measuring 5‑lipoxygenase (5‑LOX) product formation in A23187‑stimulated human polymorphonuclear leukocytes, the 3‑ethyl‑2‑oxoindoline‑5‑carboxylic acid scaffold delivers an IC50 of 600 nM [REFS‑1]. This value represents a quantitative baseline for the 3‑ethyl substitution pattern. Cross‑study comparison with the 3‑methyl analog (3‑methyl‑2‑oxoindoline‑5‑carboxylic acid) reveals a difference in potency: published data indicate the 3‑methyl derivative achieves only ~33% inhibition at 10 µM concentration [REFS‑2], translating to an estimated IC50 > 10 µM. The ethyl‑for‑methyl substitution confers approximately a >16‑fold improvement in 5‑LOX inhibitory potency.

Inflammation Lipoxygenase inhibition Arachidonic acid cascade

OXE Receptor Antagonism: Nanomolar Activity of the 3‑Ethyl Oxindole Scaffold in Human Neutrophils

The 3‑ethyl‑substituted oxindole‑5‑carboxylic acid scaffold demonstrates potent antagonism at the 5‑oxo‑ETE (OXE) receptor, a G‑protein coupled receptor implicated in eosinophilic inflammation and asthma pathophysiology [REFS‑1]. In human neutrophil calcium mobilization assays, the compound exhibits an IC50 of 6 nM against 5‑oxo‑ETE‑induced signaling [REFS‑2]. This potency positions the 3‑ethyl derivative as a validated chemical probe for OXE receptor pharmacology. In contrast, the unsubstituted 2‑oxoindoline‑5‑carboxylic acid parent scaffold lacks reported activity at this target, underscoring the essential role of C3 substitution in conferring OXE receptor engagement [REFS‑3].

Asthma Eosinophilic inflammation GPCR antagonism

CCR5 Antagonism: Functional Evidence Distinguishing 3‑Ethyl Oxindole from 3‑Substituted Analogs

Preliminary pharmacological screening has identified the 3‑ethyl‑2‑oxoindoline‑5‑carboxylic acid scaffold as a CCR5 antagonist with potential utility in HIV infection and CCR5‑mediated inflammatory conditions [REFS‑1]. In MOLT4/CCR5 cellular assays measuring CCL5‑induced intracellular calcium mobilization, structurally related 3‑substituted oxindole‑5‑carboxylic acid derivatives exhibit IC50 values ranging from 2.8 µM to 9.2 µM [REFS‑2]. The 3‑ethyl variant falls within this active range, distinguishing it from 3‑arylidene and 3,3‑dialkyl analogs that demonstrate either reduced potency or complete loss of CCR5 binding [REFS‑3]. This differential activity pattern underscores the importance of the C3 ethyl group in maintaining a productive binding conformation at the CCR5 receptor.

HIV entry inhibition Chemokine receptor Autoimmune disease

Validated Application Scenarios for 3‑Ethyl‑2‑oxoindoline‑5‑carboxylic Acid Based on Quantitative Evidence


Hit‑to‑Lead Optimization in 5‑Lipoxygenase Inhibitor Programs for Inflammatory Diseases

The 600 nM 5‑LOX IC50 established for the 3‑ethyl‑oxindole‑5‑carboxylic acid scaffold in human PMNL cells [REFS‑1] makes this compound a suitable starting point for medicinal chemistry optimization targeting inflammatory disorders such as asthma, rheumatoid arthritis, and inflammatory bowel disease. The >16‑fold potency advantage over the 3‑methyl analog supports prioritizing the 3‑ethyl substitution pattern in structure‑activity relationship (SAR) exploration and patent strategy development.

OXE Receptor Antagonist Development for Eosinophilic Asthma and Allergic Inflammation

The 6 nM OXE receptor antagonism demonstrated in human neutrophil calcium flux assays [REFS‑1] positions 3‑ethyl‑2‑oxoindoline‑5‑carboxylic acid as a validated chemical probe for target validation studies in eosinophilic asthma. The 5‑position carboxylic acid provides a tractable handle for amide coupling to generate focused libraries aimed at improving pharmacokinetic properties while retaining sub‑10 nM receptor binding affinity.

CCR5‑Targeted Drug Discovery in HIV Entry Inhibition and Autoimmune Indications

Based on preliminary CCR5 antagonist activity screening [REFS‑1] and cross‑study SAR indicating that 3‑alkyl substitution (versus 3‑arylidene or gem‑dimethyl) maintains CCR5 binding [REFS‑2], the 3‑ethyl analog serves as a core scaffold for medicinal chemistry programs targeting HIV‑1 entry inhibition and CCR5‑driven autoimmune pathologies. The carboxylic acid group enables modular diversification into amide, ester, and heterocyclic derivatives for parallel SAR assessment.

Building Block for Oxindole‑Based Kinase Inhibitor Libraries

Oxindole derivatives are established pharmacophores for kinase inhibition, including tyrosine kinases and CDKs [REFS‑1]. The 3‑ethyl‑2‑oxoindoline‑5‑carboxylic acid scaffold offers a synthetically accessible 5‑carboxylic acid conjugation site for amide bond formation with amine‑containing warheads. The C3 ethyl group provides conformational constraint distinct from methyl or unsubstituted analogs, potentially influencing kinase selectivity profiles in ways that warrant experimental investigation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethyl-2-oxoindoline-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.